molecular formula C17H25NO5S B153226 tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate CAS No. 85275-46-3

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Cat. No. B153226
CAS RN: 85275-46-3
M. Wt: 355.5 g/mol
InChI Key: SKOKKOPKFKENHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their utility as intermediates in the preparation of diverse piperidine derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation affords tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to good yields . Similarly, the synthesis of tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a precursor for various polyhydroxylated piperidines, is reported with an overall yield of 32% starting from Garner's aldehyde . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic applications.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be complex, as evidenced by the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains two independent molecules with a disordered tert-butyl 4-methylpiperazine-1-carboxylate group . The piperazine ring in these molecules adopts a chair conformation, and various dihedral angles are reported, indicating the flexibility of the piperidine ring system .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are shown to undergo various chemical reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . These reactions demonstrate the reactivity of the piperidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their synthesis and characterization. For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involves confirmation of structure by FT-IR, NMR, and MS, and the single crystal structure is determined by X-ray diffraction . DFT calculations are used to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds . These analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

  • Synthesis of Substituted tert-Butyl 3-Allyl-4-Oxopiperidine-1-Carboxylates

    • Application : This compound is used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates .
    • Method : The compound and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran .
    • Results : The reaction gave tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
  • Synthesis of Vandetanib Intermediate

    • Application : This compound is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer .
    • Method : It was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
    • Results : The successful synthesis of the Vandetanib intermediate was achieved .
  • Preparation of Janus kinase 3 (JAK3) Inhibitors

    • Application : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors, which are a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
    • Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
    • Results : The successful synthesis of JAK3 inhibitors was achieved .
  • Preparation of HCV Protease Inhibitors

    • Application : This compound is also useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
    • Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
    • Results : The successful synthesis of HCV protease inhibitors was achieved .
  • Preparation of Novel Aminoglycoside Compounds with Antibacterial Activity

    • Application : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
    • Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
    • Results : The successful synthesis of novel aminoglycoside compounds with antibacterial activity was achieved .
  • Preparation of Bicyclic Himbacine (Himbacine) Derivatives

    • Application : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors, useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
    • Method : The specific synthetic methods and experimental procedures would be detailed in the original research articles .
    • Results : The successful synthesis of bicyclic himbacine (himbacine) derivatives was achieved .

Safety And Hazards

Based on similar compounds, “tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate” may present certain hazards. For instance, “tert-Butyl 3-chloro-1-piperidine carboxylate” is classified as Acute Tox. 3 Oral and is considered combustible .

properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607554
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

CAS RN

85275-46-3
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85275-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (2.00 g, 9.94 mmol) in chloroform (20 ml) were successively added p-toluenesulfonyl chloride (2.27 g, 11.9 mmol) and triethylamine (1.66 ml, 11.9 mmol) at 0° C., and the mixture was stirred at 70° C. for 9 hr. The reaction mixture was allowed to cool to room temperature, water was added to the reaction mixture and the mixture was extracted with chloroform. The organic layer was successively washed with water and saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:hexane=1:1) to give tert-butyl 3-(toluene-4-sulfonyloxy)piperidine-1-carboxylate (1.00 g, yield 28%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
1.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Molander, KM Traister… - The Journal of Organic …, 2015 - ACS Publications
A method has been developed for the introduction of nonaromatic heterocyclic structures onto aryl and heteroaryl bromides using alkyl tosylates in a reductive cross-coupling manifold. …
Number of citations: 88 pubs.acs.org
A Dumas, JB Garsi, G Poissonnet, S Hanessian - ACS omega, 2020 - ACS Publications
Naturally occurring isoquinolones have gained considerable attention over the years for their bioactive properties. While the late-stage introduction of various functionalities at certain …
Number of citations: 5 pubs.acs.org
YC Chen - 2017 - search.proquest.com
Eukaryotic protein kinases are a large family of enzymes that catalyze the phosphoryl group transfer from ATP to substrate proteins to regulate numerous essential biological processes. …
Number of citations: 0 search.proquest.com

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